Scientific Field: Material Science
Methods of Application: The nonwoven fabrics are biofunctionalized with Alafosfalin.
Results or Outcomes: The nonwovens were subjected to microbial activity tests against colonies of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Scientific Field: Microbiology
Summary of Application: Alafosfalin is a phosphonodipeptide that is active in vitro and in vivo against a range of organisms.
Methods of Application: Alafosfalin is readily synthesized from simple starting materials.
Results or Outcomes: This new antibacterial agent has shown effectiveness in both in vitro and in vivo settings against a variety of organisms.
Summary of Application: Alafosfalin has been revisited as a potential solution to the increasing problem of antimicrobial resistance.
Methods of Application: Alafosfalin was tested against 297 bacterial isolates, including carbapenemase-producing Enterobacterales (CPE), methicillin-resistant Staphylococcus aureus (MRSA), and glycopeptide-resistant enterococci (GRE).
Results or Outcomes: The MIC 50 and MIC 90 of alafosfalin for CPE were 1 mg/L and 4 mg/L, respectively.
Scientific Field: Pharmacology
Summary of Application: Alafosfalin and its analogues, containing an additional antibacterial agent - β-chloroalanine, have been synthesized and studied as new weapons against bacterial infections.
Methods of Application: These compounds were synthesized using the standard mixed carboxylic–carbonic anhydride method.
Results or Outcomes: The study suggests that these compounds may be effective in combating bacterial infections.
Summary of Application: Alafosfalin has been investigated for its activity against 297 bacterial isolates, including carbapenemase-producing Enterobacterales (CPE).
Methods of Application: The interaction of alafosfalin with meropenem was examined against 20 isolates of CPE.
Summary of Application: Di-alanyl fosfalin, a variant of alafosfalin, showed potent activity against glycopeptide-resistant isolates of Enterococcus faecalis and Enterococcus faecium.
Methods of Application: The activity of di-alanyl fosfalin was tested against glycopeptide-resistant isolates.
Results or Outcomes: The MIC 90 of di-alanyl fosfalin for Enterococcus faecalis and Enterococcus faecium were 0.5 mg/L and 2 mg/L, respectively.
Alafosfalin, chemically known as L-alanyl-1-aminoethylphosphonic acid, is a synthetic phosphonodipeptide antibiotic that exhibits significant antibacterial properties. It belongs to the class of phosphonic antibiotics, which also includes fosfomycin and fosmidomycin. Alafosfalin has garnered attention for its efficacy against multi-drug resistant bacteria, particularly in an era of increasing antimicrobial resistance. Its structure features a phosphonic acid group, which is integral to its mechanism of action against bacterial pathogens .
Alafosfalin demonstrates potent antibacterial activity, particularly against Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values indicate strong efficacy against various resistant strains:
These values underscore alafosfalin's potential as a therapeutic agent in treating infections caused by resistant bacteria .
Several synthesis methods for alafosfalin have been reported:
These methods highlight the versatility and efficiency of synthesizing this compound.
Alafosfalin's primary application lies in its use as an antibiotic, particularly for treating infections caused by multi-drug resistant bacteria. It has been investigated for its role in:
Interaction studies have shown that alafosfalin can enhance the effectiveness of other antibiotics when used in combination therapies. For instance, when coadministered with cephalexin, both compounds exhibited similar pharmacokinetic profiles, suggesting potential for synergistic effects in treatment regimens . Additionally, the compound's ability to penetrate bacterial membranes and its metabolic pathways have been explored to understand its interactions better.
Alafosfalin shares similarities with other phosphonic antibiotics but exhibits unique characteristics that set it apart. Here are some comparable compounds:
Compound | Structure Type | Antibacterial Activity | Unique Features |
---|---|---|---|
Fosfomycin | Phosphonic antibiotic | Broad-spectrum | Naturally occurring |
Fosmidomycin | Phosphonic antibiotic | Effective against Gram-positive | Different mechanism of action |
Di-alanyl fosfalin | Phosphonopeptide | Potent against Enterococcus | Higher activity against specific strains |
Alafosfalin's distinct structural features and superior efficacy against certain resistant bacterial strains highlight its uniqueness within this class of compounds .
Irritant